molecular formula C9H10N2O B1603030 5-Ethoxy-1H-indazole CAS No. 518990-35-7

5-Ethoxy-1H-indazole

Cat. No. B1603030
M. Wt: 162.19 g/mol
InChI Key: BAAOULLTESKBQV-UHFFFAOYSA-N
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Description

5-Ethoxy-1H-indazole is a chemical compound with the molecular formula C9H10N2O and a molecular weight of 162.19 . It is a brown solid that should be stored at 0-8°C . The compound is part of the indazole class of nitrogen-containing heterocyclic compounds, which are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including 5-Ethoxy-1H-indazole, has been the subject of recent research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring. Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

5-Ethoxy-1H-indazole is a brown solid with a molecular weight of 162.19 . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Synthesis and Derivatization

  • Indazoles, including derivatives like 5-Ethoxy-1H-indazole, are often protected and derivatized for various applications. For instance, indazoles can be regioselectively protected at specific positions, facilitating further chemical reactions to produce novel derivatives. This process is essential for creating a variety of indazole-based compounds with potential therapeutic applications (Luo, Chen, & Dubowchik, 2006).

Biological Activity

  • Indazole compounds demonstrate diverse biological activities. For example, some indazole derivatives have shown antiarthritic effects in animal models, suggesting potential therapeutic uses in arthritis treatment. These effects were observed at doses significantly lower than their toxic levels, indicating a favorable therapeutic index (Bistocchi et al., 1981).
  • Furthermore, indazole compounds have been explored as inhibitors of various enzymes, like monoamine oxidase B, demonstrating their potential in treating neurological and psychiatric disorders (Tzvetkov et al., 2014).

Pharmaceutical Development

  • The structural diversity and modifiability of indazoles make them valuable in drug development. For example, indazole-based compounds have been synthesized as potential treatments for hypertension and cancer, highlighting their versatility in addressing various health conditions (Goodman et al., 2007).

Electrochemical Applications

  • Indazole derivatives, including 5-Ethoxy-1H-indazole, have been investigated for their electrochemical applications. These compounds can be used as additives in electrolytes to enhance the performance of high-voltage electrodes, showcasing their potential in energy storage and conversion technologies (Kang et al., 2014).

Safety And Hazards

The safety data sheet for 5-Ethoxy-1H-indazole indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing derivatives, including 5-Ethoxy-1H-indazole, represent one of the most important heterocycles in drug molecules . They have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research will likely continue to explore the synthesis and biological applications of these compounds.

properties

IUPAC Name

5-ethoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-2-12-8-3-4-9-7(5-8)6-10-11-9/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAOULLTESKBQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622091
Record name 5-Ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-1H-indazole

CAS RN

518990-35-7
Record name 5-Ethoxy-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5-hydroxyindazole (2.68 g) in DMF (50 mL) were added ethyl iodide (3.28 g) and potassium carbonate (4.16 g), and the mixture was stirred at room temperature for 1 day. Then, the mixture was partitioned between ethyl acetate and water, the organic layer was washed with brine and dried over Na2SO4, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate as the eluting solvent) to give Compound Q9 (1.95 g).
Quantity
2.68 g
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reactant
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3.28 g
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4.16 g
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50 mL
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Synthesis routes and methods II

Procedure details

A solution of 5-hydroxy-1H-indazole [0.5 g, Reference Example 38] in acetone (10 ml) was treated with potassium carbonate (2.56 g) then with iodoethane (0.296 ml). The mixture was refluxed for 4 hours then cooled and then evaporated. The residue was partitioned between ethyl acetate and water and the aqueous layer was further extracted twice with ethyl acetate. The combined organic fractions were dried over magnesium sulfate and then evaporated to yield a brown residue which was subjected to flash column chromatography on silica eluting with a mixture of ethyl acetate and hexane (1:1, v/v) to give 5-ethoxy-1H-indazole (0.38 g) as an off-white solid. LC-MS (METHOD B): RT=2.68 minutes; 163 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
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solvent
Reaction Step One
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0.296 mL
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Kusakabe, N Ide, Y Daigo, Y Tachibana… - Journal of medicinal …, 2013 - ACS Publications
Monopolar spindle 1 (Mps1) is essential for centrosome duplication, the spindle assembly check point, and the maintenance of chromosomal instability. Mps1 is highly expressed in …
Number of citations: 45 pubs.acs.org

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